molecular formula C12H13ClO4 B11814525 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B11814525
M. Wt: 256.68 g/mol
InChI Key: DHDNBQOBTHKYFY-UHFFFAOYSA-N
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Description

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H13ClO4 It is a derivative of cinnamic acid, characterized by the presence of chloro, ethoxy, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid: This compound is similar but lacks the ethoxy group.

Uniqueness

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific combination of chloro, ethoxy, and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H13ClO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

DHDNBQOBTHKYFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC

Origin of Product

United States

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